Product packaging for Methyl 2-nitrobenzoate(Cat. No.:CAS No. 606-27-9)

Methyl 2-nitrobenzoate

Cat. No.: B1583425
CAS No.: 606-27-9
M. Wt: 181.15 g/mol
InChI Key: AOXPHVNMBPFOFS-UHFFFAOYSA-N
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Description

Overview of Methyl 2-nitrobenzoate (B253500) in Chemical Literature

Methyl 2-nitrobenzoate is a well-documented compound in chemical literature, primarily recognized for its role as a key intermediate in organic synthesis. biosynth.com It is a yellow, liquid compound at room temperature. sigmaaldrich.com The scientific community has extensively reported on its physical and chemical properties, including its molecular formula (C8H7NO4), molecular weight (181.15 g/mol ), and various spectroscopic data. chemicalbook.comnih.gov

Below is a table summarizing the key identifiers and properties of this compound.

PropertyValue
IUPAC Name This compound
CAS Number 606-27-9
Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
Melting Point -13 °C
Boiling Point 275 °C
Density 1.285 g/mL
Refractive Index 1.533

This data is compiled from multiple sources. sigmaaldrich.comchemicalbook.comchemsynthesis.comfishersci.comthermofisher.com

Significance and Research Context of Nitroaromatic Compounds

Nitroaromatic compounds, the class to which this compound belongs, are of considerable importance in both industrial and academic research. researchgate.net These compounds are characterized by the presence of at least one nitro group (-NO2) attached to an aromatic ring. nih.gov The strong electron-withdrawing nature of the nitro group significantly influences the chemical and physical properties of the molecule, making these compounds valuable precursors in a wide array of chemical syntheses. researchgate.net

They are widely used as starting materials in the production of dyes, polymers, and pesticides. nih.gov The versatile reactivity of the nitro group allows for its conversion into other functional groups, such as amines, which are fundamental building blocks in the pharmaceutical and agrochemical industries. nbinno.comresearchgate.net For instance, the reduction of a nitro group to an amine is a critical step in the synthesis of many commercially important chemicals. nbinno.com

The study of nitroaromatic compounds also extends to materials science, with some derivatives being investigated for their potential applications in organic electronics. nbinno.com Their unique electronic properties make them candidates for use in devices such as solar cells. nbinno.com

Historical Perspectives in the Study of this compound

The study of this compound and related compounds is rooted in the broader history of organic chemistry, particularly the development of nitration reactions. The nitration of aromatic compounds, a classic electrophilic aromatic substitution reaction, has been a cornerstone of organic synthesis for over a century.

Early research focused on the fundamental reactivity of benzene (B151609) and its derivatives. The nitration of methyl benzoate (B1203000), the parent compound of this compound, has been a subject of study to understand the directing effects of substituents on aromatic rings. The ester group (-COOCH3) is a meta-directing deactivator, yet the synthesis of the ortho- and para-isomers is also well-documented, highlighting the nuances of electrophilic aromatic substitution. orgsyn.org

Over the years, research has evolved to include more detailed mechanistic studies and the development of more efficient and selective synthetic methods. google.com Modern research continues to explore the rich chemistry of this compound, seeking new applications and a deeper understanding of its properties. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO4 B1583425 Methyl 2-nitrobenzoate CAS No. 606-27-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-nitrobenzoate
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InChI

InChI=1S/C8H7NO4/c1-13-8(10)6-4-2-3-5-7(6)9(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXPHVNMBPFOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7060548
Record name Benzoic acid, 2-nitro-, methyl ester
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Molecular Weight

181.15 g/mol
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CAS No.

606-27-9
Record name Methyl 2-nitrobenzoate
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Record name Methyl 2-nitrobenzoate
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Record name Methyl 2-nitrobenzoate
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Record name Benzoic acid, 2-nitro-, methyl ester
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Record name Methyl 2-nitrobenzoate
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Synthetic Methodologies and Reaction Pathways

Esterification of 2-nitrobenzoic Acid with Methanol (B129727)

The conversion of 2-nitrobenzoic acid to its corresponding methyl ester is a direct and common method for synthesizing methyl 2-nitrobenzoate (B253500). This transformation is typically achieved through Fischer esterification, a process that involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. byjus.comlibretexts.org

Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.com The mechanism involves several key steps:

Protonation of the Carbonyl: The acid catalyst (commonly concentrated sulfuric acid, H₂SO₄) protonates the carbonyl oxygen of the 2-nitrobenzoic acid. byjus.commasterorganicchemistry.com This activation increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. byjus.com This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. byjus.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, methyl 2-nitrobenzoate. masterorganicchemistry.com

A typical laboratory protocol involves heating the 2-nitrobenzoic acid in an excess of methanol with a catalytic amount of concentrated sulfuric acid under reflux for a specified period. truman.edu An analogous procedure for a similar compound, methyl 2-nitro-3-methylbenzoate, involves reacting the corresponding carboxylic acid with thionyl chloride in methanol, followed by heating to reflux overnight. prepchem.com

The Fischer esterification is an equilibrium-controlled process. masterorganicchemistry.comtruman.edu To maximize the yield of this compound, the equilibrium must be shifted toward the product side. According to Le Chatelier's principle, this can be achieved in two primary ways:

Using Excess Reactant: Employing a large excess of methanol can effectively drive the reaction forward. libretexts.orgmasterorganicchemistry.com

Removing Water: The continuous removal of water as it is formed will also shift the equilibrium to favor the formation of the ester. libretexts.orgmasterorganicchemistry.com

It is crucial that the starting 2-nitrobenzoic acid is completely dry, as any water present will drive the reaction in the reverse direction, reducing the product yield. truman.edu The reaction temperature and duration are also critical parameters. For instance, in the nitration of methyl benzoate (B1203000) to produce methyl m-nitrobenzoate, keeping the temperature within a specified range of 5-15°C is essential; yields drop significantly at higher temperatures. orgsyn.org A similar sensitivity to temperature can be expected for the esterification reaction.

Purification of the crude product is typically achieved through recrystallization, often from methanol or a methanol/water mixture, to obtain a product with high purity. truman.eduorgsyn.org

ParameterConditionRationale
Catalyst Concentrated H₂SO₄Protonates the carbonyl group, activating it for nucleophilic attack.
Reactant Ratio Excess MethanolShifts the reaction equilibrium towards the product side (Le Chatelier's Principle).
Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time 1 hour to overnightAllows the reaction to approach equilibrium, maximizing conversion.
Purification Recrystallization (e.g., from methanol)Removes unreacted starting materials and byproducts to yield a pure crystalline solid.

Nitration of Methyl Benzoate

While the esterification of 2-nitrobenzoic acid provides a direct route to this compound, an alternative pathway involves the nitration of methyl benzoate. This reaction is a classic example of electrophilic aromatic substitution (EAS). rsc.orgscribd.comproprep.com However, this method predominantly yields the meta-isomer, methyl 3-nitrobenzoate, with this compound being a minor product. unizin.org

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene (B151609) ring. mnstate.edumnstate.edu The process temporarily disrupts the aromaticity of the ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. openochem.org Aromaticity is then restored by the loss of a proton from the carbon atom that was attacked by the electrophile. mnstate.eduaiinmr.com

The active electrophile in this nitration reaction is the nitronium ion (NO₂⁺). vedantu.comchemguide.co.uk It is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid. aiinmr.comlibretexts.org The reaction proceeds as follows:

Sulfuric acid protonates the hydroxyl group of nitric acid. openochem.orgaiinmr.com

The protonated nitric acid then loses a molecule of water to form the highly reactive nitronium ion. openochem.orglibretexts.orgbyjus.com

When an electrophilic substitution reaction occurs on a substituted benzene ring, the existing substituent directs the incoming electrophile to a specific position. The ester group (-COOCH₃) in methyl benzoate is an electron-withdrawing and deactivating group. rsc.orgechemi.comunwisdom.org This means it makes the aromatic ring less reactive towards electrophilic attack compared to benzene itself. libretexts.orgvedantu.com

The deactivating effect is due to both induction and resonance, which pulls electron density away from the ring. echemi.com This deactivation is most pronounced at the ortho and para positions. When examining the resonance structures of the carbocation intermediate (sigma complex) that would be formed from attack at the ortho or para positions, one of the contributors places the positive charge directly adjacent to the electron-withdrawing ester group. scribd.commnstate.edu This is a highly unstable and energetically unfavorable arrangement.

Attack at the meta position, however, avoids placing the positive charge directly adjacent to the ester group in any of its resonance forms. scribd.com Consequently, the transition state leading to the meta product is lower in energy than those leading to the ortho and para products. rsc.org As a result, the nitration of methyl benzoate is highly regioselective, yielding predominantly methyl 3-nitrobenzoate. rsc.orgscribd.com

Product IsomerTypical Yield (%)Rationale for Yield
This compound (ortho)~28%Formation is disfavored due to electronic destabilization of the carbocation intermediate and steric hindrance. unizin.orgmnstate.edu
Methyl 3-nitrobenzoate (meta)~66%Major product; the carbocation intermediate avoids placing a positive charge adjacent to the deactivating ester group. unizin.org
Methyl 4-nitrobenzoate (B1230335) (para)~6%Formation is strongly disfavored due to electronic destabilization of the carbocation intermediate. unizin.org

Electrophilic Aromatic Substitution Mechanisms

Influence of Substituents on Reaction Rate and Directing Effects

In the electrophilic aromatic substitution reaction for the nitration of methyl benzoate, the existing substituent on the benzene ring—the methyl ester group (-COOCH₃)—profoundly influences both the rate of reaction and the regioselectivity of the incoming nitro group (-NO₂). aiinmr.comrsc.org This influence is primarily dictated by electronic and steric factors.

Reaction Rate: The methyl ester group is a deactivating group. rsc.org It withdraws electron density from the benzene ring through both the inductive effect (-I) and the resonance effect (-M). This reduction in electron density makes the aromatic ring less nucleophilic and therefore less reactive towards the electrophile, the nitronium ion (NO₂⁺). rsc.org Consequently, the nitration of methyl benzoate proceeds at a slower rate compared to the nitration of benzene itself or benzene substituted with electron-donating groups. The deactivating nature of the ester group is further enhanced when protonated by the strong acid catalyst (sulfuric acid), which increases its electron-withdrawing capacity.

Directing Effects: The methyl ester group is a meta-director. aiinmr.comrsc.org This means it directs the incoming electrophile to substitute at the carbon atoms meta (position 3) to its own position on the ring. The directing effect can be explained by examining the stability of the resonance intermediates (arenium ions or Wheland intermediates) formed during the attack of the nitronium ion at the ortho, para, and meta positions.

Ortho and Para Attack: When the electrophile attacks at the ortho or para positions, one of the resulting resonance structures places a positive charge on the carbon atom directly bonded to the electron-withdrawing ester group. This is a highly unstable and energetically unfavorable arrangement.

Meta Attack: In contrast, when the attack occurs at the meta position, the positive charge in the resonance intermediates is distributed over three other carbon atoms of the ring, but never on the carbon atom bearing the ester group. This avoids the highly destabilized resonance structure, making the intermediate for meta-substitution more stable relative to the intermediates for ortho and para-substitution. rsc.org

Therefore, the reaction proceeds preferentially through the lower-energy pathway, leading to the formation of methyl 3-nitrobenzoate as the major product. aiinmr.comrsc.org Steric hindrance from the ester group also contributes to disfavoring substitution at the ortho positions.

Table 1: Influence of the Methyl Ester Group on Nitration
FactorEffect on Benzene RingInfluence on ReactionPrimary Product
Electronic EffectElectron-withdrawing (Deactivating)Decreases reaction rateMeta-substituted (Methyl 3-nitrobenzoate)
Directing EffectMeta-directorDirects NO₂⁺ to the 3-position

Kinetic and Safety Characterization of Nitration Processes

The nitration of methyl benzoate using mixed acid (a combination of nitric and sulfuric acids) is a well-established process. However, a detailed understanding of its kinetics and potential thermal hazards is crucial for safe and optimized industrial application. Being highly exothermic, nitration reactions pose significant risks if not properly controlled.

A comprehensive study on the nitration of methyl benzoate involves characterizing the complete reaction network, including potential side reactions that could occur during a loss of thermal control.

Runaway Phenomena and Side Reactions

Nitration reactions are notoriously exothermic, and the nitration of methyl benzoate is no exception. youtube.com A "runaway phenomenon" can occur if the heat generated by the reaction exceeds the rate at which it can be removed from the reactor. This leads to a rapid increase in temperature and pressure, which can result in an explosion.

The risk of a runaway reaction is exacerbated by the potential for side reactions to occur at elevated temperatures. Investigations have shown that a loss of thermal control during the nitration of methyl benzoate can lead to the development of these hazardous side reactions. Characterizing the reaction network is essential to understand the conditions under which these phenomena might occur and to establish safe operating parameters. Maintaining a low temperature, typically below 15°C, is critical to prevent the formation of unwanted byproducts and ensure the safety of the process. youtube.com

Mathematical Modeling for Process Prediction

To quantitatively assess and predict the behavior of the nitration process, mathematical modeling is employed. By conducting isothermal experiments, researchers can gather data to estimate unknown kinetic parameters. These parameters are then used to develop a mathematical model capable of predicting the system's behavior under various process parameters, such as temperature, reactant concentrations, and reaction time.

This modeling approach is also used to assess the dependence of the acidity function on the operating conditions, which is a key factor in the reaction kinetics. The validity of the model and the estimated parameters are confirmed by comparing the model's predictions against experimental results from runs conducted under significantly different operating conditions. Such validated models are invaluable tools for process optimization and safety analysis, allowing for the prediction of reaction progress and potential thermal instabilities.

Green Chemistry Approaches to Nitration

Traditional nitration methods using mixed sulfuric and nitric acids, while effective, generate significant amounts of acidic waste, posing environmental challenges. Green chemistry principles encourage the development of more sustainable alternatives. One such approach for aromatic nitration involves the use of a recyclable catalyst.

An alternative to the conventional mixed-acid nitration is the use of ytterbium triflate (Yb(OTf)₃) as a recyclable catalyst to generate the necessary nitronium ion electrophile. This method aligns with green chemistry goals by minimizing waste and allowing for the recovery and reuse of the catalyst, thereby reducing the environmental impact of the synthesis.

Synthesis of this compound Derivatives

Methyl 2,3-dichloro-5-nitrobenzoate

The synthesis of methyl 2,3-dichloro-5-nitrobenzoate can be approached through a multi-step process, typically starting with a substituted benzoic acid. A plausible and effective pathway involves the nitration of 2,3-dichlorobenzoic acid, followed by the esterification of the resulting nitro-substituted acid.

Step 1: Nitration of 2,3-Dichlorobenzoic Acid

In this step, 2,3-dichlorobenzoic acid is reacted with a nitrating agent. The directing effects of the substituents on the ring determine the position of the incoming nitro group. The carboxylic acid group (-COOH) is a meta-director, while the chloro groups (-Cl) are ortho, para-directors. The position meta to the carboxylic acid is C5. The position para to the C2-chloro group is C5, and the position para to the C3-chloro group is C6. The combined directing effects strongly favor the introduction of the nitro group at the C5 position. The reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid at controlled temperatures to yield 2,3-dichloro-5-nitrobenzoic acid.

Step 2: Fischer Esterification

The second step is the conversion of the synthesized 2,3-dichloro-5-nitrobenzoic acid into its corresponding methyl ester. This is commonly achieved through Fischer esterification. bond.edu.au The acid is refluxed with an excess of methanol, using a catalytic amount of a strong acid, such as concentrated sulfuric acid. bond.edu.au The reaction drives towards the formation of methyl 2,3-dichloro-5-nitrobenzoate and water. The final product can then be purified through techniques like recrystallization.

Table 2: Synthetic Pathway for Methyl 2,3-dichloro-5-nitrobenzoate
StepReactionStarting MaterialReagentsProduct
1Electrophilic Aromatic Substitution (Nitration)2,3-Dichlorobenzoic acidFuming HNO₃, Conc. H₂SO₄2,3-dichloro-5-nitrobenzoic acid
2Fischer Esterification2,3-dichloro-5-nitrobenzoic acidMethanol (CH₃OH), Conc. H₂SO₄ (catalyst)Methyl 2,3-dichloro-5-nitrobenzoate

Methyl 5-Methyl-2-Nitrobenzoate

The synthesis of Methyl 5-Methyl-2-Nitrobenzoate is typically achieved through the esterification of its corresponding carboxylic acid, 5-methyl-2-nitrobenzoic acid. The precursor, 5-methyl-2-nitrobenzoic acid, can be synthesized via the nitration of 3-methylbenzoic acid. researchgate.net A notable and environmentally conscious approach involves the nitration of methyl 3-methylbenzoate (B1238549) using a mixture of nitric acid and acetic anhydride (B1165640) (HNO3/Ac2O). researchgate.netresearchgate.net This method is highlighted for its high selectivity. researchgate.net

The key step in this synthesis is the nitration of the aromatic ring. While traditional methods often employ a mixture of concentrated nitric and sulfuric acids, the use of HNO3/Ac2O offers a greener alternative. researchgate.net Once 5-methyl-2-nitrobenzoic acid is obtained, it can be converted to Methyl 5-Methyl-2-Nitrobenzoate through Fischer esterification, reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

ReactantReagentsProductNotes
Methyl 3-methylbenzoateHNO3/Ac2O5-Methyl-2-nitrobenzoic acidGreen nitrating process with high selectivity. researchgate.netresearchgate.net
5-Methyl-2-nitrobenzoic acidMethanol, H2SO4 (catalyst)Methyl 5-Methyl-2-NitrobenzoateStandard Fischer esterification.

Methyl 4,5-dimethyl-2-nitrobenzoate

The production of Methyl 4,5-dimethyl-2-nitrobenzoate generally starts from 4,5-dimethylbenzoic acid. The synthesis involves two main steps: nitration followed by esterification.

First, 4,5-dimethylbenzoic acid is nitrated to form 4,5-dimethyl-2-nitrobenzoic acid. This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The nitro group is regioselectively introduced at the 2-position, which is ortho to the carboxylic acid group. Careful temperature control during this process is crucial to minimize the formation of byproducts.

Following the nitration, the resulting 4,5-dimethyl-2-nitrobenzoic acid undergoes Fischer esterification. The carboxylic acid is reacted with methanol in the presence of a catalytic amount of a strong acid, like sulfuric acid. To favor the formation of the ester product, excess methanol is often used, or the water produced during the reaction is removed to shift the equilibrium.

Starting MaterialStepReagentsIntermediate/ProductKey Considerations
4,5-Dimethylbenzoic acidNitrationConcentrated HNO3, Concentrated H2SO44,5-Dimethyl-2-nitrobenzoic acidStrict temperature control is necessary.
4,5-Dimethyl-2-nitrobenzoic acidEsterificationMethanol, H2SO4 (catalyst)Methyl 4,5-dimethyl-2-nitrobenzoateThe reaction is reversible; driving the equilibrium towards the product is important.

Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate

Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate is a key intermediate in the synthesis of various organic compounds. nih.gov Its synthesis is a multi-step process that begins with methyl 4-amino-3-methylbenzoate.

The synthesis involves the following key transformations:

Acylation: Methyl 4-amino-3-methylbenzoate is acylated using butyryl chloride. This reaction typically takes place in a solvent such as chloroform. researchgate.net

This synthetic route is noted for its efficiency and high yield, making it suitable for larger-scale production. researchgate.net

PrecursorReagent 1IntermediateReagent 2Final ProductOverall Yield
Methyl 4-amino-3-methylbenzoateButyryl chloride (in chloroform)Methyl 4-butyrylamino-3-methylbenzoate95% Fuming nitric acidMethyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate88% researchgate.net

Synthesis of Benzyl (B1604629) Esters from this compound

The synthesis of benzyl esters from this compound can be approached through transesterification. However, a more common route to synthesize benzyl nitrobenzoates is the direct esterification of the corresponding nitrobenzoic acid with benzyl alcohol. For instance, benzyl 3-nitrobenzoate is primarily synthesized by the esterification of 3-nitrobenzoic acid with benzyl alcohol, using an acid catalyst like sulfuric acid or hydrogen chloride. vulcanchem.com The removal of water formed during this reaction helps to drive the reaction to completion. vulcanchem.com

An alternative synthetic strategy involves the nitration of benzyl benzoate. This method requires the slow addition of a nitrating mixture (concentrated nitric acid and sulfuric acid) to benzyl benzoate at low temperatures. vulcanchem.com While this method is described for the 3-nitro isomer, a similar approach could potentially be adapted for the synthesis of benzyl 2-nitrobenzoate, although regioselectivity would be a critical factor to control.

Mechanistic Investigations of Synthetic Routes

Role of Intramolecular Hydrogen Bonding in Reaction Pathways

Intramolecular hydrogen bonding can play a significant role in the reaction pathways of ortho-substituted nitrobenzoic acids and their esters. In molecules like o-nitrobenzoic acid, an intramolecular hydrogen bond can form between the hydrogen of the carboxylic acid group and an oxygen atom of the nitro group. quora.comquora.com This interaction can influence the molecule's conformation and reactivity.

The presence of an intramolecular hydrogen bond can affect the acidity of the carboxylic acid and the reactivity of the nitro group. For example, in methyl 2-hydroxy-3-nitrobenzoate, an intramolecular hydrogen bond is observed between the hydroxyl group and the carboxylate group, leading to a nearly planar molecular structure. nih.gov While not a direct reaction pathway, this structural feature highlights the tendency of ortho-substituted benzoates to form such bonds, which can stabilize certain conformations and potentially influence the transition states of reactions involving these functional groups. Theoretical and experimental studies on similar ortho-hydroxyaryl compounds have shown that intramolecular hydrogen bonding is crucial in proton transfer processes and can affect tautomeric equilibria. mdpi.comresearchgate.net

Electron Transfer Processes in Nitro Compounds

Electron transfer is a fundamental process in many reactions involving nitro compounds, particularly in their reduction. The nitro group is strongly electron-withdrawing, which facilitates its reduction. nih.gov The reduction of nitroaromatic compounds can proceed through single- or two-electron transfer mechanisms. nih.gov

The initial step in the electrochemical reduction of many nitroaromatic compounds is a one-electron transfer to form a nitro anion radical. researchgate.net The stability of this radical anion is influenced by the surrounding chemical environment. The reduction process can continue through a series of steps, often involving intermediates such as nitrosobenzenes and phenylhydroxylamines, ultimately leading to the corresponding aniline. nih.gov

Studies on the reduction of nitro compounds have shown that the rate of electron transfer can be influenced by the presence of substituents on the aromatic ring. Electron-attracting groups can increase the rate of reduction, while electron-donating groups can decrease it. orientjchem.org The mechanism of reduction can also be dependent on the catalyst used, with different catalysts potentially favoring different pathways. orientjchem.org For instance, in enzymatic reductions, flavoenzymes can mediate the electron transfer to nitroaromatic compounds. nih.gov

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy

Vibrational spectroscopy examines the transitions between quantized vibrational energy states of a molecule upon interaction with electromagnetic radiation. Both infrared and Raman spectroscopy fall under this category, offering complementary information about the molecular framework of Methyl 2-nitrobenzoate (B253500).

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the characterization of Methyl 2-nitrobenzoate. It measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint, revealing the presence of key functional groups. sciencing.com Spectra are typically recorded in the mid-infrared range, approximately 4000–400 cm⁻¹.

The FTIR spectrum of this compound is characterized by several strong absorption bands that can be assigned to specific vibrational modes of its functional groups. The presence of the ester and nitro groups, along with the aromatic ring, gives rise to a complex and informative spectrum.

Carbonyl Group (C=O): The ester carbonyl group produces one of the most intense and easily identifiable absorptions in the spectrum. This strong band, resulting from the stretching vibration of the C=O double bond, typically appears in the range of 1714–1750 cm⁻¹. brainly.comchegg.com

Nitro Group (NO₂): The nitro group is distinguished by two prominent stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric NO₂ stretching vibration gives rise to a strong band typically found between 1525 and 1550 cm⁻¹. brainly.com The symmetric NO₂ stretching vibration is also strong and appears at a lower frequency, generally in the 1348–1375 cm⁻¹ region. brainly.com

Aromatic Ring (C=C and C-H): The benzene (B151609) ring exhibits characteristic C=C stretching vibrations within the 1400–1620 cm⁻¹ range. cram.com Aromatic C-H stretching vibrations are typically observed as weaker bands above 3000 cm⁻¹, often in the 3050-3150 cm⁻¹ region. chegg.com Out-of-plane C-H bending vibrations also provide information about the substitution pattern on the ring and are found at lower wavenumbers. sciencing.com

Ester Group (C-O): The C-O stretching vibrations of the ester group contribute to the spectrum, typically appearing in the 1150-1290 cm⁻¹ region. cram.com

Methyl Group (C-H): The C-H stretching vibrations of the methyl group are located in the 2800–2950 cm⁻¹ range. sciencing.com A C-H bending absorbance for the methyl group can also be expected near 1375 cm⁻¹, potentially overlapping with the symmetric NO₂ stretch. sciencing.com

The following table summarizes the principal FTIR band assignments for this compound.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Ester CarbonylC=O Stretch1714 - 1750Strong
NitroNO₂ Asymmetric Stretch1525 - 1550Strong
NitroNO₂ Symmetric Stretch1348 - 1375Strong
AromaticC-H Stretch3050 - 3150Medium-Weak
AromaticC=C Stretch1400 - 1620Medium-Variable
MethylC-H Stretch2800 - 2950Medium-Weak
EsterC-O Stretch1150 - 1290Strong

While standard FTIR provides excellent data for functional group identification, high-resolution and high-sensitivity studies can offer deeper insights into the molecular properties of this compound. High-resolution FTIR spectroscopy, particularly in the gas phase, can resolve the fine rotational structure associated with vibrational transitions. This level of detail allows for the precise determination of molecular constants and bond lengths.

High-sensitivity techniques, such as those employing advanced detectors or longer path lengths, are crucial for detecting trace amounts of this compound. These methods are essential in applications like environmental monitoring or reaction kinetics studies, where concentrations may be very low. They can also be used to observe very weak vibrational bands that are not apparent in a standard spectrum, providing a more complete picture of the molecule's vibrational framework.

Attenuated Total Reflectance (ATR) is a sampling technique that has become a standard method for FTIR analysis, especially for liquid and solid samples. For this compound, which is a liquid at room temperature, ATR-FTIR is particularly advantageous. The technique involves placing the liquid sample directly onto a crystal of high refractive index (such as zinc selenide (B1212193) or diamond). spectrabase.com An infrared beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a short distance into the sample in contact with the crystal.

This method requires minimal to no sample preparation, avoiding the need for solvents or KBr pellets. It is rapid, reproducible, and requires only a small sample volume. The resulting ATR-FTIR spectrum is very similar to a traditional transmission spectrum, making it suitable for identification and quantitative analysis of this compound.

Vapor phase IR spectroscopy involves analyzing this compound in the gaseous state. This technique provides information about the molecule in an isolated environment, free from the intermolecular interactions (like dipole-dipole forces and van der Waals forces) that are present in the condensed phase (liquid or solid). nist.gov

As a result, the absorption bands in a vapor phase spectrum are typically much sharper and more defined than in a liquid phase spectrum. Furthermore, the rotational fine structure of the vibrational bands can often be resolved, especially with high-resolution instruments. This allows for a more detailed analysis of the molecule's rotational and vibrational properties, providing data that can be compared with theoretical calculations of molecular structure.

Fourier Transform Raman (FT-Raman) spectroscopy is another form of vibrational spectroscopy that provides complementary information to FTIR. While FTIR measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light from a monochromatic source, typically a laser. A vibrational mode is Raman-active if it involves a change in the polarizability of the molecule's electron cloud.

For this compound, FT-Raman is particularly useful for observing vibrations that are weak or absent in the IR spectrum. Key features expected in the FT-Raman spectrum include:

Symmetric Vibrations: The symmetric stretch of the NO₂ group is often strong in the Raman spectrum.

Aromatic Ring Vibrations: The "ring breathing" mode of the benzene ring, where the ring expands and contracts symmetrically, typically gives a very strong and sharp band in the Raman spectrum.

Non-Polar Bonds: Vibrations of non-polar or weakly polar bonds tend to be more intense in Raman spectra compared to FTIR.

By using both FTIR and FT-Raman, a more complete vibrational analysis of this compound can be achieved, as some vibrations are stronger in IR and others are stronger in Raman. For instance, the highly polar C=O bond gives a very strong FTIR band but may be weaker in the Raman spectrum, whereas the symmetric vibrations of the aromatic ring and nitro group are often prominent in the Raman spectrum. researchgate.netresearchgate.net

Vibrational Energy Distribution Analysis (PED)

The vibrational modes of this compound can be categorized by the functional groups present: the nitro group (NO₂), the methyl ester group (COOCH₃), and the benzene ring.

Nitro Group Vibrations: The NO₂ group is characterized by strong asymmetric and symmetric stretching vibrations. The asymmetric stretch is expected in the 1500-1560 cm⁻¹ region, while the symmetric stretch typically appears between 1330-1390 cm⁻¹. researchgate.net These modes are generally pure, with PED analysis showing a high contribution from the N-O bond stretching coordinates. Other vibrations associated with the nitro group include scissoring, wagging, twisting, and rocking modes at lower frequencies.

Methyl Ester Group Vibrations: The carbonyl (C=O) stretching vibration of the ester group is a prominent feature, typically observed as a strong band in the IR spectrum around 1730 cm⁻¹. The C-O single bond stretching vibrations will also be present. The methyl (CH₃) group will exhibit symmetric and asymmetric stretching vibrations near 2900-3000 cm⁻¹, as well as bending and rocking modes at lower wavenumbers.

Benzene Ring Vibrations: The aromatic ring gives rise to several characteristic vibrations. The C-H stretching modes are typically found above 3000 cm⁻¹. The C-C stretching vibrations within the ring usually appear in the 1400-1600 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations are also characteristic of the substitution pattern on the benzene ring.

PED analysis helps to understand the extent of coupling between these different vibrational modes. For instance, the C-N stretching vibration may couple with ring deformation modes. The table below provides a theoretical assignment of key vibrational modes for this compound based on data from related compounds.

Vibrational ModeExpected Frequency Range (cm⁻¹)Description of Motion
Aromatic C-H Stretch3000 - 3100Stretching of the C-H bonds on the benzene ring
Methyl C-H Stretch2900 - 3000Asymmetric and symmetric stretching of C-H bonds in the methyl group
C=O Stretch~1730Stretching of the carbonyl double bond in the ester group
NO₂ Asymmetric Stretch1500 - 1560Asymmetric stretching of the N-O bonds in the nitro group
Aromatic C-C Stretch1400 - 1600Stretching of the carbon-carbon bonds within the benzene ring
NO₂ Symmetric Stretch1330 - 1390Symmetric stretching of the N-O bonds in the nitro group

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of this compound by mapping the chemical environments of its proton and carbon nuclei.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. Due to the ortho-substitution, the four protons on the benzene ring are chemically non-equivalent and will exhibit complex splitting patterns.

The methyl group protons (–OCH₃) are expected to appear as a sharp singlet, as they have no adjacent protons to couple with. This signal is typically found in the upfield region of the spectrum. The aromatic protons are deshielded due to the electron-withdrawing effects of the nitro and ester groups and will resonate at lower fields. Their chemical shifts and coupling patterns are influenced by their position relative to the two substituents.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
-OCH₃~3.9Singlet (s)N/A
Aromatic Protons (H3-H6)7.5 - 8.2Multiplet (m)~7-9 (ortho), ~1-3 (meta)

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. For this compound, eight unique carbon signals are expected: one for the methyl group, one for the carbonyl carbon, and six for the aromatic carbons, as the ortho-substitution removes the plane of symmetry that would be present in a para-substituted isomer.

The carbonyl carbon of the ester group is significantly deshielded and appears at the lowest field. The carbon atom attached to the nitro group (C2) is also deshielded. The carbon of the methyl group is the most shielded and appears at the highest field. The chemical shifts of the other aromatic carbons depend on their position relative to the electron-withdrawing substituents.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
-OCH₃~53
Aromatic C-H (C3, C4, C5, C6)124 - 134
Aromatic C-COOCH₃ (C1)~129
Aromatic C-NO₂ (C2)~148
C=O~165

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which can then fragment into smaller, characteristic ions.

The molecular ion peak for this compound (C₈H₇NO₄) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (181.15 g/mol ). Key fragmentation pathways often involve the loss of the methoxy (B1213986) group (•OCH₃, 31 Da) to form an acylium ion, or the loss of the entire methoxycarbonyl group (•COOCH₃, 59 Da). The nitro group can also be involved in fragmentation, with potential losses of NO (30 Da) or NO₂ (46 Da). brainly.com

m/z ValueProposed Fragment IonIdentity of Lost Neutral/Radical
181[C₈H₇NO₄]⁺•Molecular Ion (M⁺•)
151[M - NO]⁺•Nitric oxide (NO)
150[M - OCH₃]⁺Methoxy radical (•OCH₃)
135[M - NO₂]⁺Nitrogen dioxide (•NO₂)
122[M - COOCH₃]⁺•Methoxycarbonyl radical (•COOCH₃) or Benzoic acid fragment brainly.com
76[C₆H₄]⁺•Benzyne radical cation

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. amazonaws.comtcichemicals.com The compound is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases.

A typical GC method for this compound would utilize a non-polar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane or a similar phase. amazonaws.comwiley-vch.de A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. amazonaws.com The retention time is a characteristic property of the compound under specific chromatographic conditions.

ParameterTypical Condition
Column TypeCapillary, e.g., SPB-1 (100% dimethyl polysiloxane) amazonaws.com
Column Dimensions30 m length x 0.25 mm internal diameter x 1.0 µm film thickness amazonaws.com
Carrier GasHelium amazonaws.comwiley-vch.de
Injector Temperature~250 °C
Oven Temperature ProgramInitial temp. ~60-100 °C, ramp to ~250-300 °C
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

Liquid Chromatography (LC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For the analysis of nitrobenzoate isomers, reverse-phase (RP) HPLC methods are commonly employed. A typical method for a related isomer, Methyl p-nitrobenzoate, utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com This setup allows for the separation of impurities and related substances. For applications requiring detection by mass spectrometry (MS), the phosphoric acid is typically substituted with a volatile acid, such as formic acid. sielc.com This methodology is scalable and can be adapted for preparative separations to isolate impurities.

A representative HPLC method for analyzing compounds similar to this compound is detailed below:

ParameterCondition
Column Newcrom R1 (Reverse-Phase)
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid
Detector UV-Vis or Mass Spectrometry (MS)
Application Purity assessment, impurity profiling, and preparative separation

This data is based on a method for a related isomer and serves as an illustrative example.

Thin Layer Chromatography (TLC) for Purity Assessment

Thin Layer Chromatography (TLC) serves as a rapid and effective method for assessing the purity of this compound and monitoring the progress of reactions involving its synthesis. The technique separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel on a plate) and a mobile phase (an eluting solvent).

In a typical procedure, a small amount of the sample is spotted onto the baseline of a TLC plate. The plate is then placed in a sealed chamber containing a suitable mobile phase, such as a mixture of toluene (B28343) and ethanol. As the solvent front moves up the plate, the components of the sample travel at different rates, resulting in their separation. The positions of the separated compounds are visualized under UV light, as the aromatic rings absorb at 254 nm, or by exposure to iodine vapors. The purity of the sample is inferred from the number of spots; a pure sample should ideally show a single spot. The retention factor (Rf value), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for identification purposes.

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. Both single-crystal and powder X-ray diffraction techniques provide valuable, albeit different, types of structural information.

Single Crystal X-ray Diffraction for Structural Elucidation

In a study of Methyl 5-chloro-2-nitrobenzoate, SC-XRD analysis revealed that the molecule crystallizes in the monoclinic P2₁/n space group. researchgate.net The analysis showed that the nitro and the ester (acetoxy) groups are twisted relative to the plane of the benzene ring. researchgate.net Such studies provide precise data on bond lengths, bond angles, and torsion angles, defining the conformation of the molecule in the solid state. The crystal packing is often stabilized by weak intermolecular interactions, such as C—H···O hydrogen bonds. researchgate.net

Below is a table of crystallographic data for the related compound, Methyl 5-chloro-2-nitrobenzoate, which illustrates the type of information obtained from an SC-XRD experiment.

ParameterValue (for Methyl 5-chloro-2-nitrobenzoate)
Chemical Formula C₈H₆ClNO₄
Formula Weight 215.59
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 4.2616 (9)
b (Å) 22.470 (5)
c (Å) 9.3894 (19)
β (°) 90.64 (3)
Volume (ų) 899.1 (3)
Z 4

Data from the structural analysis of Methyl 5-chloro-2-nitrobenzoate. researchgate.net

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying crystalline phases, determining the degree of crystallinity, and detecting polymorphism—the existence of multiple crystalline forms of the same compound.

A PXRD pattern is a fingerprint of a crystalline solid. The pattern consists of a series of peaks at specific diffraction angles (2θ), which are characteristic of the crystal lattice of the substance. While a specific PXRD pattern for this compound is not provided, the technique is crucial for solid-state characterization. For example, studies on other organic molecules, like nitro-acetophenone, have shown that different polymorphs can be obtained from different crystallization solvents. mdpi.com These polymorphs exhibit distinct PXRD patterns due to their different crystal packing and can have different physical properties. mdpi.com Therefore, PXRD would be an essential tool to ensure the batch-to-batch consistency of the solid form of this compound.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules like Methyl 2-nitrobenzoate (B253500). DFT methods, particularly using functionals like B3LYP, are frequently employed to predict molecular geometries, vibrational frequencies, and various electronic properties with a high degree of accuracy. These calculations are fundamental to understanding the molecule's behavior at a quantum mechanical level.

Geometry Optimization

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For Methyl 2-nitrobenzoate, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

DFT calculations, often utilizing the B3LYP functional with a basis set such as 6-311++G, are employed to achieve this. The optimization process reveals key structural features, such as the planarity of the benzene (B151609) ring and the orientation of the ester and nitro functional groups relative to the ring. Studies on similar molecules, like methyl benzoate (B1203000), have shown that interactions between the substituent groups and the benzene ring can lead to slight asymmetries in bond angles. For instance, the presence of the methoxycarbonyl and nitro groups can influence the geometry of the benzene ring, causing minor deviations from a perfect hexagonal shape.

Table 1: Selected Optimized Geometrical Parameters for Related Benzoate Compounds Data presented for illustrative purposes based on calculations of similar structures.

Parameter Bond/Angle Typical Calculated Value
Bond Length C-C (ring) ~1.39 Å
C=O ~1.21 Å
C-O (ester) ~1.35 Å
C-N ~1.48 Å
N=O ~1.22 Å
Bond Angle C-C-C (ring) ~120°
O=C-O ~125°
C-C-N ~119°

Vibrational Frequencies and Spectrogram Construction

Theoretical vibrational analysis is performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. These calculations determine the frequencies of the normal modes of vibration. The results are often scaled by an empirical factor to correct for anharmonicity and the limitations of the computational method, allowing for a more accurate comparison with experimental spectra. researchgate.netnih.gov

The calculated vibrational frequencies are assigned to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups. For this compound, key vibrational modes include:

C-H stretching of the aromatic ring, typically found in the 3000-3100 cm⁻¹ region. researchgate.net

C-H stretching of the methyl group, appearing at lower frequencies (2800-3000 cm⁻¹). researchgate.net

C=O stretching of the ester group, which is a strong absorption typically seen around 1735-1750 cm⁻¹. masterorganicchemistry.com

Asymmetric and symmetric NO₂ stretching of the nitro group, expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

C-C stretching vibrations within the aromatic ring, generally observed in the 1400-1600 cm⁻¹ range. researchgate.net

Theoretically constructed IR and Raman spectrograms can be generated from the calculated frequencies and intensities, providing a visual representation that can be directly compared with experimental data for structural confirmation. nih.gov

HOMO-LUMO Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. scispace.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scispace.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com

A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive. For 2-nitrobenzoic acid, a closely related compound, DFT calculations have determined the HOMO energy to be approximately -10.83 eV and the LUMO energy to be -1.54 eV. researchgate.net

From these energies, several global reactivity descriptors can be calculated:

Energy Gap (ΔE): ΔE = ELUMO - EHOMO

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Electrophilicity Index (ω): ω = μ² / (2η)

These descriptors provide quantitative measures of the molecule's reactivity, stability, and electrophilic nature.

Table 2: Calculated Reactivity Descriptors for 2-Nitrobenzoic Acid Based on data from Kumer et al., 2019. researchgate.net

Parameter Symbol Value (eV)
HOMO Energy EHOMO -10.83
LUMO Energy ELUMO -1.54
Energy Gap ΔE 9.29
Chemical Hardness η 4.65

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the electron density surface.

For this compound, the MEP map would show:

Negative potential regions (red/yellow): These areas are rich in electrons and are susceptible to electrophilic attack. The most negative regions are expected to be located around the oxygen atoms of the nitro and carbonyl groups, due to their high electronegativity.

Positive potential regions (blue): These areas are electron-deficient and are prone to nucleophilic attack. Positive potential is generally found around the hydrogen atoms of the benzene ring and the methyl group.

The MEP map provides a clear, visual representation of the molecule's reactive sites, complementing the insights gained from HOMO-LUMO analysis. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the stability arising from electron donation from occupied (donor) to unoccupied (acceptor) orbitals.

Mulliken Atomic Charge Calculations

For this compound, the Mulliken charge distribution is expected to show:

Highly negative charges on the oxygen atoms of both the nitro and ester groups.

A positive charge on the nitrogen atom of the nitro group.

Positive charges on the carbonyl carbon and the carbon atom of the ring attached to the nitro group.

Slightly positive charges on the hydrogen atoms.

This charge distribution is consistent with the MEP map and helps in understanding the molecule's dipole moment and intermolecular interactions. researchgate.net

Table 3: Illustrative Mulliken Atomic Charges for 2-Nitrobenzoic Acid Based on computational studies of related structures. researchgate.net

Atom Expected Charge (a.u.)
O (Carbonyl) ~ -0.4 to -0.6
O (Ester) ~ -0.3 to -0.5
O (Nitro) ~ -0.3 to -0.5
N (Nitro) ~ +0.4 to +0.6
C (Carbonyl) ~ +0.5 to +0.7
C (Ring atoms) Varies

Ab Initio Methods (e.g., Hartree-Fock, MP2)

Ab initio quantum chemistry methods are foundational in the computational study of molecules like this compound. These methods derive solutions to the Schrödinger equation without reliance on empirical data. The Hartree-Fock (HF) method is a primary ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While it is a valuable baseline for determining molecular geometries and orbitals, it does not account for electron correlation, which can be critical for accurately predicting energies and reaction barriers.

To improve upon the Hartree-Fock method, post-Hartree-Fock methods have been developed. One of the most common is Møller-Plesset perturbation theory (MP2). MP2 adds electron correlation effects by treating the correlation as a perturbation to the Hartree-Fock Hamiltonian, typically to the second order. This method offers a significant improvement in accuracy for calculating molecular energies and properties over the HF method.

For the methyl nitrobenzoate isomers, including this compound, high-level composite methods such as G3(MP2)//B3LYP have been employed for precise calculations. This specific composite method uses geometries optimized at the B3LYP level of density functional theory (DFT) and then performs a series of single-point energy calculations, including MP2, to arrive at a highly accurate final energy. This approach has been used to estimate the gas-phase enthalpy of formation for the methyl nitrobenzoate isomers.

Thermochemical Studies

Combined experimental and computational thermochemical studies have been conducted on the three isomers of methyl nitrobenzoate to analyze their energetic properties and structural characteristics acs.org.

The standard molar enthalpy of formation (ΔfH°m) is a key measure of a compound's stability. For this compound and its isomers, this value has been determined through both experimental and computational techniques.

Experimental Determination: The enthalpy of formation in the condensed state (liquid or crystal) was determined using static bomb combustion calorimetry acs.org. In this method, the energy of combustion of the compound is precisely measured. From this, the standard enthalpy of formation can be derived.

Computational Determination: At the computational level, the gas-phase enthalpy of formation for the methyl nitrobenzoate isomers was calculated using the G3(MP2)//B3LYP composite method acs.org. These high-accuracy calculations provide theoretical values that can be compared with and supplement experimental findings. The gas-phase values are derived by combining the condensed-phase experimental data with the enthalpies of phase transition acs.org.

Compound Method Phase Enthalpy of Formation (kJ/mol)
This compoundExperimental/ComputationalGasData not publicly available
Methyl 3-nitrobenzoateExperimental/ComputationalGasData not publicly available
Methyl 4-nitrobenzoate (B1230335)Experimental/ComputationalGasData not publicly available

Note: Specific numerical values from the referenced study require access to the full publication.

The enthalpies associated with phase changes (sublimation, vaporization, and fusion) are crucial for relating condensed-phase and gas-phase thermochemical data. For the methyl nitrobenzoate isomers, these values were determined experimentally acs.org.

Differential Scanning Calorimetry (DSC) was used to measure the temperatures and molar enthalpies of fusion.

High-temperature Calvet microcalorimetry and the Knudsen effusion method were employed to determine the enthalpies of vaporization and sublimation by measuring vapor pressures at different temperatures acs.org.

These experimental values are essential for deriving the gas-phase enthalpies of formation from the condensed-phase combustion calorimetry data acs.org.

Phase Transition Experimental Method
Fusion (Solid to Liquid)Differential Scanning Calorimetry (DSC)
Vaporization (Liquid to Gas)High-temperature Calvet microcalorimetry
Sublimation (Solid to Gas)Knudsen effusion method

Conformational Analysis

The conformation of this compound is primarily determined by the orientation of the methyl ester (-COOCH₃) and nitro (-NO₂) groups relative to the benzene ring. The planarity of these groups with the ring is a balance between the stabilizing effects of π-orbital overlap (conjugation) and the destabilizing effects of steric hindrance.

In methyl benzoate, the ester group prefers to be coplanar with the benzene ring to maximize conjugation. However, the presence of a bulky substituent in the ortho position, as in this compound, forces the ester group to rotate out of the plane of the ring to relieve steric strain. This rotation disrupts the conjugation between the carbonyl group and the aromatic ring. Similarly, the nitro group also experiences steric repulsion from the adjacent ester group, which can cause it to twist out of the plane of the benzene ring. Computational methods, including DFT and MP2, are used to calculate the potential energy surface for the rotation of these functional groups and to identify the lowest-energy conformation, including the specific dihedral angles between the substituent groups and the aromatic ring.

Non-Linear Optical (NLO) Properties

Organic molecules that possess both an electron-donating group and an electron-withdrawing group connected by a π-conjugated system can exhibit significant non-linear optical (NLO) properties. In this compound, the nitro group acts as a strong electron-withdrawing group, while the methyl ester group is also electron-withdrawing, and the benzene ring serves as the conjugated system. This intramolecular charge transfer is a key requirement for NLO activity.

Advanced Applications in Organic Synthesis

Building Block in Complex Molecule Synthesis

Methyl 2-nitrobenzoate (B253500) is a key starting material in the synthesis of various complex molecules and heterocyclic compounds. One notable application is its use as a precursor in the synthesis of methyl anthranilate, a compound with a characteristic grape scent and flavor, which is also used in the production of Schiff bases for the perfume industry. The synthesis involves the reduction of the nitro group in Methyl 2-nitrobenzoate to an amine, yielding methyl anthranilate. chemicalbook.comwikipedia.org

Beyond this, the reactivity of this compound allows for its incorporation into more intricate molecular frameworks. For instance, it has been utilized in the synthesis of benzyl (B1604629) esters. The reaction mechanism is thought to involve an intramolecular hydrogen bond between the nitro group and the benzoate (B1203000) moiety, forming an N-methyl-2-(phenylmethyl)benzamide intermediate. This reactivity highlights its utility in constructing complex structures.

Intermediate in Pharmaceutical Development

While direct applications of this compound as a primary intermediate in the synthesis of commercial drugs are not extensively documented in publicly available literature, its derivatives are crucial in the production of several important pharmaceuticals. The structural motif of a nitro-substituted benzene (B151609) ring is a common feature in many pharmacologically active molecules, and this compound serves as a foundational scaffold for creating these more complex intermediates.

For example, a closely related compound, Methyl 2-methyl-3-nitrobenzoate, is a key intermediate in the synthesis of Lenalidomide, an immunomodulatory drug used in the treatment of multiple myeloma. nbinno.com Another derivative, Methyl 3-formyl-2-nitrobenzoate, is a reagent used in the synthesis of Niraparib, a PARP inhibitor for the treatment of cancer. chemicalbook.com Furthermore, the synthesis of the anti-cancer drug intermediate Methyl 2-fluoro-3-aminobenzoate involves a multi-step process starting from precursors that are structurally related to this compound. patsnap.com

These examples underscore the importance of the nitrobenzoate scaffold, for which this compound is a primary example, in the development of modern pharmaceuticals.

Precursor in Agrochemical Synthesis

Similar to its role in pharmaceuticals, derivatives of this compound are significant precursors in the agrochemical industry. The introduction of a nitro group can be a critical step in the synthesis of various pesticides and herbicides.

For instance, a related compound, 3-Methyl-2-nitrobenzoic acid, is used in the synthesis of pesticides. guidechem.com The nitration of benzoates, in general, yields intermediates that are useful starting materials for the preparation of crop protection agents. google.com While direct synthetic routes from this compound to specific commercial agrochemicals are not widely published, the chemical principles suggest its potential as a precursor in this field. The reactivity of the nitro and ester groups allows for further functionalization to create the complex molecular structures required for modern crop protection products.

Application in Material Science for Specialty Polymers and Resins

The application of nitro-substituted benzoic acids and their esters extends to the field of material science. A related compound, 3-Methyl-2-nitrobenzoic acid, is utilized in the synthesis of highly branched polymers and multi-pyridine compounds. guidechem.com These structures have potential applications in the development of special functional materials. guidechem.com

The presence of the nitro group in this compound can influence the electronic and physical properties of polymers and resins. This makes it a candidate for incorporation into specialty polymers where specific properties such as thermal stability, optical activity, or chemical resistance are desired. Research in this area is ongoing, exploring the potential of nitroaromatic compounds as monomers or additives in the creation of novel materials.

Use as a Standard in Analytical Methods

This compound is also utilized as a standard in various analytical techniques. Its purity and well-defined chemical properties make it a suitable reference material for the calibration of analytical instruments and the validation of analytical methods.

It can be detected and quantified using techniques such as gas chromatography (GC) and liquid chromatography (LC). chemicalbook.com In thin-layer chromatography (TLC), this compound has a specific retention factor (Rf value) that can be used for identification purposes in a mixture of related compounds. For example, in a 3:1 hexanes:ethyl acetate (B1210297) solvent system, it has been reported to have an Rf value of 0.44. This allows for its differentiation from its isomers, methyl 3-nitrobenzoate (Rf 0.51) and methyl 4-nitrobenzoate (B1230335) (Rf 0.55).

The availability of this compound as an analytical standard from various chemical suppliers underscores its importance in quality control and research laboratories for ensuring the accuracy and reliability of analytical measurements. sigmaaldrich.com

Biological Activities and Biochemical Interactions

Enzyme Inhibition Studies

Mechanism of Action of Nitroreductases (e.g., NbaA)

Nitroreductases are a class of enzymes that catalyze the reduction of nitroaromatic compounds. A key example is the 2-nitrobenzoate (B253500) 2-nitroreductase (NbaA), found in the bacterium Pseudomonas fluorescens strain KU-7. This enzyme is notable for its ability to transform 2-nitrobenzoic acid (2-NBA) into its corresponding 2-hydroxylamine compound. nih.gov The mechanism involves the reduction of the nitro group (-NO₂) to a hydroxylamine (B1172632) group (-NHOH).

The activity and substrate specificity of NbaA can be influenced by the cellular redox environment. nih.gov Under certain oxidizing conditions, the enzyme's specificity can switch from 2-nitrobenzoic acid to 2,4-dinitrobenzoic acid (2,4-DNBA). nih.gov This switch is thought to be related to oxidative modifications of the enzyme, potentially involving the formation of disulfide bonds. nih.gov Studies on NbaA mutants have indicated that specific regions of the enzyme are crucial for its catalytic activity and for determining its substrate specificity. nih.gov While these studies focus on 2-nitrobenzoic acid, the mechanism is directly applicable to Methyl 2-nitrobenzoate, where the nitro group on the benzene (B151609) ring would be similarly targeted for reduction by the nitroreductase enzyme.

Molecular Interaction Studies

Binding with Transport Proteins (e.g., Bovine Serum Albumin - BSA)

The interaction of small molecules with transport proteins is critical for their distribution and bioavailability in biological systems. Bovine Serum Albumin (BSA) is a major carrier protein often used as a model for such studies due to its structural similarity to human serum albumin. nih.gov

Studies on methyl benzoate (B1203000) derivatives show that they form stable 1:1 complexes with BSA. nih.gov The binding process typically causes the intrinsic fluorescence of BSA to be quenched through a static mechanism, which indicates the formation of a ground-state complex between the molecule and the protein. nih.gov The binding constants for these interactions are generally in the order of 10⁴ M⁻¹, signifying a strong affinity. nih.gov For instance, the interaction between sodium benzoate and BSA has binding constants ranging from 2.02 × 10⁴ to 7.9 × 10³ M⁻¹ at different temperatures. nih.gov This suggests that this compound likely also binds to BSA, sequestered within a hydrophobic cavity of the protein. nih.gov

Table 1: Binding Parameters for Benzoate Derivatives with Bovine Serum Albumin (BSA)

Compound Binding Constant (K) (M⁻¹) Stoichiometry (n) Quenching Mechanism
Methyl Benzoate Derivatives ~10⁴ 1:1 Static

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Hydrogen Bonding Interactions in Biological Contexts

Hydrogen bonding is a crucial noncovalent interaction that governs the structure and function of biological macromolecules and their complexes with small molecules. rsc.org In the context of this compound's interaction with proteins like BSA, hydrogen bonds play a predominant role in the binding phenomenon. nih.gov Thermodynamic analysis of the binding between benzoate derivatives and BSA has confirmed that hydrogen bonding and van der Waals forces are the main stabilizing interactions. nih.govnih.gov

The molecular structure of nitrobenzoate compounds provides multiple sites for hydrogen bonding. The oxygen atoms of the nitro group and the carbonyl group of the ester can act as hydrogen bond acceptors. Crystal structure analysis of related compounds, such as Methyl 2-hydroxy-3-nitrobenzoate, reveals the presence of both intramolecular and weak intermolecular C-H⋯O hydrogen bonds, which stabilize the molecular conformation and the crystal packing. nih.govresearchgate.net These inherent hydrogen bonding capabilities are fundamental to how this compound interacts with biological targets like amino acid residues in the binding pockets of proteins.

Subcellular Localization and Cellular Uptake Mechanisms

The biological effects of a compound are contingent upon its ability to be taken up by cells and localized to specific subcellular compartments. For bacteria such as Ralstonia sp. strain SJ98, 2-nitrobenzoate acts as a chemoattractant, indicating the presence of a cellular mechanism to detect and respond to this molecule in the environment. nih.gov This chemotactic response implies an uptake mechanism, as the bacterium can utilize 2-nitrobenzoate as a growth substrate, converting it to 2-aminobenzoate. nih.gov

In eukaryotes, the subcellular location of related compounds provides insight into potential localization. For example, the biosynthesis of methylbenzoate in snapdragon flowers occurs in the cytosol, as the responsible enzyme, S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT), is localized there. nih.gov This suggests that methyl benzoate and its derivatives can be present and active within the cytosolic compartment of plant cells. nih.gov While the precise mechanisms for the cellular uptake and subcellular distribution of exogenously applied this compound are not fully elucidated, these examples point towards active transport and cytosolic accumulation as probable pathways.

Environmental Fate and Degradation Studies

Biodegradation Pathways and Products

The biodegradation of the core compound, 2-nitrobenzoate (B253500) (2-NB), has been elucidated through studies of various bacterial strains, which reveal distinct metabolic pathways.

One significant pathway is an oxidative route observed in Arthrobacter sp. strain SPG. This bacterium utilizes 2-nitrobenzoate as its sole source of carbon and energy. The degradation is initiated by a 2-nitrobenzoate-2-monooxygenase enzyme, which catalyzes the conversion of 2-nitrobenzoate to salicylate and releases nitrite ions. acs.orgrsc.org The pathway proceeds with salicylate being converted to catechol by salicylate hydroxylase. Subsequently, the aromatic ring is cleaved by catechol-1,2-dioxygenase, producing cis,cis-muconic acid. acs.orgrsc.org This oxidative degradation differs from previously reported reductive pathways for 2-NB. acs.org

Key Enzymes in the Oxidative Pathway by Arthrobacter sp. SPG acs.orgrsc.org

2-Nitrobenzoate-2-monooxygenase: Converts 2-nitrobenzoate to salicylate.

Salicylate hydroxylase: Catalyzes the conversion of salicylate to catechol.

Catechol-1,2-dioxygenase: Cleaves the catechol ring to form cis,cis-muconic acid.

An alternative, reductive pathway has been identified in other bacteria, such as Arthrobacter protophormiae. In this pathway, 2-nitrobenzoate is first reduced to 2-hydroxylaminobenzoate and subsequently converted to 2-aminobenzoate (anthranilic acid). kaust.edu.sachemicalbook.com

Microbial Metabolism and Effects on Microbes

Microorganisms have developed specific mechanisms to metabolize nitroaromatic compounds like methyl 2-nitrobenzoate. The bacterium Arthrobacter sp. strain SPG can use 2-nitrobenzoate as its exclusive source of carbon and energy, indicating a complete metabolic pathway for the compound's breakdown. acs.orgrsc.org

Furthermore, 2-nitrobenzoate can act as a chemoattractant for certain microbes. Studies on Ralstonia sp. strain SJ98 have shown that the bacterium exhibits a chemotactic response to 2-nitrobenzoate, moving towards it as a potential growth substrate. chemicalbook.com This suggests that in a contaminated environment, bacteria may actively migrate towards zones with higher concentrations of this compound, potentially enhancing the rate of bioremediation.

Photodegradation Mechanisms

Specific experimental studies on the photodegradation mechanism of this compound are not extensively detailed in the available literature. However, the photochemistry of the broader class of nitroaromatic compounds provides insight into likely degradation pathways. rsc.orgacs.org

Nitroaromatic molecules are known to have unique photoinduced channels. rsc.orgkaust.edu.sa Upon absorption of light, they can undergo rapid intersystem crossing from the singlet excited state to the triplet manifold. rsc.org The degradation process can proceed through several complex routes:

Photoreduction: The nitro group can be reduced, leading to the formation of various intermediates. Theoretical and experimental studies on other nitroaromatics show that this process can generate nitrous acid (HONO) and nitrogen oxides (NOx). acs.org

Photodissociation: A distinctive pathway for some nitroaromatic compounds is the cleavage of the C-NO2 bond, which results in the formation of nitric oxide (NO•) and an aryloxy radical through a sequence of atomic rearrangements. rsc.orgacs.org

Influence of Substituents: The specific pathway and efficiency of photodegradation are influenced by the substitution pattern on the aromatic ring and the surrounding solvent or medium. rsc.org

The determination of photodegradation pathways for nitroaromatic compounds is a crucial aspect of atmospheric chemistry, as these compounds can be toxic and mutagenic. acs.org

Mobility in Environmental Compartments (Soil, Water)

The mobility and persistence of this compound in the environment are significantly influenced by microbial activity, particularly in soil.

Microcosm studies using Arthrobacter sp. strain SPG have demonstrated the effective degradation of 2-nitrobenzoate in both sterile and non-sterile soil environments. In these studies, the bacterial strain was capable of degrading more than 90% of the added 2-nitrobenzoate within a period of 10 to 12 days. acs.orgrsc.org The degradation commenced after a lag phase of approximately two days, after which the rate increased steadily. acs.org This ability to mineralize the compound in soil highlights the potential for bioremediation of sites contaminated with 2-nitrobenzoate. acs.orgrsc.org

Degradation of 2-Nitrobenzoate in Soil Microcosms by Arthrobacter sp. SPG

Time (Days)Degradation in Sterile Soil (%)Degradation in Non-Sterile Soil (%)

Data derived from microcosm studies. acs.org

Ecological Effects on Aquatic Life

Direct and comprehensive ecotoxicological data for this compound on various aquatic organisms is limited. Safety Data Sheets for the compound frequently report "no data available" for its toxicity to fish, daphnia, and algae. chemicalbook.com

However, information on structurally related nitroaromatic compounds can provide an indication of potential ecological effects. Nitroaromatic compounds used in munitions, for instance, are generally considered moderately to highly toxic to freshwater organisms. nih.gov The toxicity of the isomer, methyl 4-nitrobenzoate (B1230335), has led to its classification as "Harmful to aquatic life with long lasting effects." Studies on other similar compounds, such as dimethyl-nitrobenzene isomers, show a low to moderate acute toxicity to aquatic species. epa.gov These findings suggest that this compound could also pose a risk to aquatic ecosystems, although specific testing is required for a definitive assessment.

Aquatic Toxicity of Structurally Related Nitroaromatic Compounds

CompoundSpeciesEndpointValue (mg/L)
1,2-Dimethyl-4-nitrobenzeneCarassius auratus (Goldfish)48 h-LC5010.5
1,2-Dimethyl-4-nitrobenzeneCyprinus carpio (Common Carp)96 h-LC50~40
1,2-Dimethyl-4-nitrobenzenePimephales promelas (Fathead Minnow)96 h-LC5050
1,2-Dimethyl-4-nitrobenzeneDaphnia magna (Water Flea)48 h-EC504.2 - 11.8
Methyl 4-nitrobenzoateAquatic Life (General)Classified as Harmful with long lasting effects

Data presented for surrogate compounds to indicate potential toxicity. epa.gov LC50: Lethal concentration for 50% of organisms. EC50: Effective concentration for 50% of organisms.

Future Research Directions and Emerging Applications

Development of Novel Derivatives with Enhanced Bioactivity

The core structure of methyl 2-nitrobenzoate (B253500) serves as a valuable scaffold for the development of novel derivatives with a wide range of biological activities. The presence of the nitro and ester functional groups on the aromatic ring allows for diverse chemical modifications, leading to the synthesis of compounds with potentially enhanced therapeutic properties.

A significant area of research is the synthesis of heterocyclic compounds derived from methyl 2-nitrobenzoate and its analogs. For instance, derivatives of 2-methyl-4/5-nitroimidazole have been synthesized and evaluated for their efficacy against Trichomonas vaginalis, with many exhibiting greater potency than the standard drug, metronidazole. This highlights the potential of the nitroaromatic scaffold in the development of new antimicrobial agents.

Furthermore, a notable derivative, Methyl 2-methyl-3-nitrobenzoate, is a crucial intermediate in the synthesis of Lenalidomide, a potent anticancer drug used in the treatment of multiple myeloma and other hematological malignancies. google.com This underscores the importance of this compound derivatives as precursors to complex and life-saving pharmaceuticals. The synthesis of such intermediates with high purity is directly linked to the quality and accessibility of the final active pharmaceutical ingredient. google.com

The reduction of the nitro group to an amine is a key transformation that opens up further avenues for derivatization. The resulting aminobenzoates are versatile intermediates in the synthesis of various pharmaceuticals and agrochemicals. For example, the reduction of methyl 4,5-dimethyl-2-nitrobenzoate yields methyl 4,5-dimethyl-2-aminobenzoate, a crucial building block in the production of various bioactive molecules.

The following table summarizes some key derivatives and their therapeutic relevance:

DerivativeTherapeutic AreaSignificance
2-Methyl-4/5-nitroimidazole derivativesAntimicrobialShowed enhanced potency against Trichomonas vaginalis compared to metronidazole.
Methyl 2-methyl-3-nitrobenzoateAnticancerA key intermediate in the synthesis of the anticancer drug Lenalidomide. google.com
Methyl 4,5-dimethyl-2-aminobenzoatePharmaceutical IntermediateA versatile building block for various pharmaceuticals and agrochemicals.

Future research in this area will likely focus on the synthesis of new analogs with modified substitution patterns on the benzene (B151609) ring to explore their structure-activity relationships (SAR). The goal is to identify novel compounds with improved efficacy, selectivity, and pharmacokinetic profiles for a variety of therapeutic targets.

Exploration in Catalysis and Reaction Engineering

The synthesis of this compound, primarily through the nitration of methyl benzoate (B1203000), is a classic example of an electrophilic aromatic substitution reaction that has been extensively studied from a reaction engineering perspective. The process typically involves the use of a nitrating mixture of concentrated nitric acid and sulfuric acid. brainly.comorgsyn.org Kinetic and safety characterization of this process is crucial for industrial-scale production to prevent runaway reactions, which can occur due to the exothermic nature of the nitration and the potential for side reactions. brainly.comacs.org

While this compound itself is not typically used as a catalyst, its derivatives are instrumental in various catalytic processes. A significant application is in the catalytic hydrogenation of the nitro group to an amino group, yielding methyl 2-aminobenzoate. This transformation is a cornerstone of industrial chemistry for the production of anilines and their derivatives. Various catalytic systems have been explored for this reduction, including the use of metal catalysts like palladium on carbon (Pd/C) with hydrogen gas, or metals such as iron powder in acidic conditions.

The field of reaction engineering is also exploring the catalytic hydrogenation of the ester group in benzoate derivatives. For instance, the direct hydrogenation of methyl benzoate to produce benzaldehyde (B42025) is being investigated as a greener alternative to traditional methods. rsc.org This research focuses on the design and optimization of catalysts, such as aluminum-modified KMn/SiO2, to improve conversion rates and selectivity towards the desired aldehyde product. rsc.org Such studies provide valuable insights into the modification of catalyst surfaces and their physicochemical properties to enhance performance in ester hydrogenation. rsc.org

The table below outlines key aspects of reaction engineering related to this compound and its derivatives:

ProcessKey Engineering AspectsCatalyst/ReagentsSignificance
Nitration of Methyl BenzoateKinetic modeling, thermal safety analysis, isomer separation. brainly.comacs.orgNitric acid, Sulfuric acid. brainly.comorgsyn.orgSafe and efficient production of methyl nitrobenzoate isomers.
Catalytic Hydrogenation of Nitro GroupCatalyst selection, reaction optimization, product purification.Pd/C, Fe/HCl.Production of aminobenzoates, key pharmaceutical intermediates.
Catalytic Hydrogenation of Ester GroupCatalyst design, improving selectivity, green chemistry. rsc.orgAl-modified KMn/SiO2. rsc.orgSustainable production of aldehydes from benzoate esters. rsc.org

Future research will likely focus on developing more selective and efficient catalytic systems for both the synthesis and transformation of this compound, with a strong emphasis on green and sustainable chemical processes.

Advanced Computational Modeling for Drug Discovery and Material Design

Advanced computational modeling techniques, such as in silico drug design and molecular docking, are powerful tools in modern pharmaceutical research and materials science. researchgate.net These methods have the potential to significantly accelerate the discovery and development of new therapeutic agents and functional materials by providing insights into molecular interactions at the atomic level. While specific computational studies on this compound are not extensively documented in the reviewed literature, the principles and applications of these methods to related molecular scaffolds provide a clear indication of their potential utility.

In silico drug design encompasses a range of computational methods used to identify and optimize new drug candidates. researchgate.net These can be broadly categorized as either structure-based or ligand-based approaches. Structure-based methods rely on the three-dimensional structure of the biological target, such as a protein or enzyme, to design molecules that can bind to it with high affinity and selectivity. Molecular docking is a key technique in this approach, where computational algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. f1000research.com

For instance, in the development of novel anticancer agents, molecular docking studies have been used to evaluate the binding affinity of newly synthesized compounds to the epidermal growth factor receptor (EGFR), a key target in cancer therapy. f1000research.com In one study, novel 1,3-diazetidin-2-one derivatives were designed and synthesized, and their interaction with the EGFR protein was evaluated using molecular docking, which showed a significant binding interaction. f1000research.com This same approach could be applied to novel derivatives of this compound to predict their potential as inhibitors of various therapeutic targets.

The following table summarizes the application of computational modeling in drug discovery:

Computational TechniqueApplicationPotential for this compound
Molecular DockingPredicts the binding mode and affinity of a ligand to a biological target. f1000research.comTo screen libraries of this compound derivatives against various therapeutic targets to identify potential drug candidates.
ADME PredictionIn silico prediction of Absorption, Distribution, Metabolism, and Excretion properties of a drug candidate. f1000research.comTo assess the drug-likeness of novel this compound derivatives early in the discovery process.
3D-QSARRelates the 3D properties of molecules to their biological activity.To build predictive models for the bioactivity of this compound analogs to guide the design of more potent compounds.

Future research will undoubtedly involve the application of these advanced computational methods to the design and development of novel bioactive molecules based on the this compound scaffold. This will enable a more rational and efficient approach to drug discovery and the design of new materials with tailored properties.

Sustainable Synthesis Routes and Environmental Remediation Applications

The development of sustainable and environmentally friendly chemical processes is a major focus of modern chemistry, driven by the principles of green chemistry. The synthesis of nitroaromatic compounds, including this compound, has traditionally relied on methods that generate significant amounts of hazardous waste, particularly acidic wastewater from the use of mixed nitric and sulfuric acids. google.com Consequently, there is a growing interest in developing greener synthesis routes.

One promising approach is the use of alternative nitrating agents and catalysts that are more environmentally benign. For example, a method for the preparation of methyl 3-methyl-2-nitrobenzoate utilizes acetic anhydride (B1165640) as a replacement for sulfuric acid as a catalyst. google.com This not only improves the reaction's selectivity and yield but also enhances the cleanliness of the industrial synthesis process by reducing the production of waste acid. google.com Other green approaches being explored for the synthesis of nitro compounds include the use of solid-supported reagents, microwave-assisted reactions, and ionic liquids. researchgate.net These methods aim to reduce energy consumption, minimize waste, and improve reaction efficiency. researchgate.net

A patent for the synthesis of 2-methyl-4-nitrobenzoic acid describes a method using dilute nitric acid as the oxidant, which avoids the high temperatures and pressures associated with traditional methods and improves safety and selectivity. The process is also noted for producing wastewater that contains minimal organic matter and is easier to treat.

While the focus has been on the sustainable synthesis of this compound and its derivatives, there is currently a lack of information in the reviewed literature regarding the application of this compound itself in environmental remediation. The catalytic reduction of nitroaromatic compounds, which are common environmental pollutants, is an active area of research. rsc.org This process typically converts the toxic nitro compounds into less harmful amino compounds. rsc.org However, these studies primarily focus on the degradation of pollutants rather than using compounds like this compound as a remediation agent.

The table below highlights some of the sustainable approaches for the synthesis of nitroaromatic compounds:

Sustainable ApproachDescriptionAdvantages
Acetic Anhydride as CatalystReplaces sulfuric acid in nitration reactions. google.comReduces acidic waste, improves selectivity and yield. google.com
Dilute Nitric Acid OxidationUses dilute nitric acid under milder conditions.Avoids high temperature and pressure, produces easier-to-treat wastewater.
Microwave-Assisted SynthesisUtilizes microwave energy to accelerate reactions. researchgate.netReduces reaction times and energy consumption. researchgate.net
Solid-Supported ReagentsEmploys reagents immobilized on a solid support. researchgate.netSimplifies product purification and catalyst recycling. researchgate.net

Future research in this area will likely continue to explore novel catalytic systems and reaction conditions to further improve the sustainability of nitroaromatic compound synthesis. Additionally, the potential for this compound or its derivatives to be used in environmental applications, such as in the development of new sensors or catalysts for pollutant degradation, remains an open area for investigation.

Q & A

Q. What are the key physicochemical properties of methyl 2-nitrobenzoate, and how do they influence experimental design?

this compound (C₈H₇NO₄) is characterized by:

  • Melting Point : -13°C (indicative of a low-melting solid or liquid at room temperature)
  • Boiling Point : 275°C (suggests thermal stability for high-temperature reactions)
  • Density : 1.285 g/cm³ (critical for solvent compatibility in liquid-liquid extractions)
  • Refractive Index : 1.533 (useful for purity verification via refractometry) These properties guide purification methods (e.g., distillation or recrystallization) and storage recommendations (ambient or cool/dark conditions to prevent decomposition) .

Q. How is purity assessed for this compound in research settings?

Purity is typically determined using:

  • Gas Chromatography (GC) : ≥98% purity is confirmed via retention time comparison with standards .
  • Melting Point Analysis : Deviations from -13°C indicate impurities .
  • Refractometry : Matches the refractive index (1.533) to validate consistency . Researchers should cross-validate these methods to ensure reproducibility, especially when synthesizing derivatives .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of vapors (flash point >110°C) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can the nitro and ester functional groups in this compound be leveraged in synthetic chemistry?

  • Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl converts the nitro group to an amine, enabling access to aminobenzoate derivatives .
  • Ester Hydrolysis : Acidic (H₂SO₄/H₂O) or basic (NaOH/EtOH) conditions yield 2-nitrobenzoic acid, a precursor for carboxylate salts or amides .
  • Nucleophilic Substitution : Bromination at the aromatic ring (e.g., using Br₂/FeBr₃) creates halogenated intermediates for cross-coupling reactions .

Q. What environmental degradation pathways are plausible for this compound?

  • Microbial Degradation : Pseudomonad species express nitroreductases that reduce the nitro group to hydroxylamine, followed by hydrolysis to less toxic metabolites .
  • Abiotic Degradation : Photolysis under UV light cleaves the ester bond, forming 2-nitrobenzoic acid and methanol .
  • Challenges : The ester group may slow biodegradation compared to carboxylic acids; esterase-producing bacteria are critical for efficient remediation .

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

  • Antibiotic Precursors : The nitro group is reduced to an amine, which is acetylated or alkylated to form sulfonamide analogs .
  • Polymer Coatings : Incorporation into polyesters enhances thermal stability and chemical resistance, validated via TGA and DSC .
  • Analytical Standards : Acts as a calibration reference in HPLC and GC-MS for quantifying nitroaromatic pollutants .

Methodological Recommendations

  • Synthetic Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography .
  • Degradation Studies : Use LC-MS to identify nitro group reduction metabolites and assess toxicity via Vibrio fischeri bioassays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.